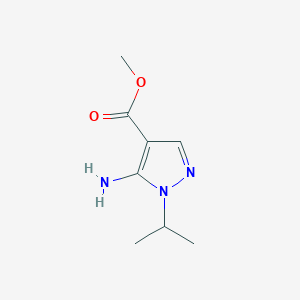
Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate” is a chemical compound . It is a derivative of pyrazole, a class of organic compounds that have been used as building blocks in the synthesis of various heterocyclic compounds .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, the synthesis of a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, involved the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine .Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been studied using various techniques such as NMR and FT-IR spectroscopy, and single-crystal X-ray diffraction . Theoretical studies using density functional theory (DFT) have also been conducted to compare experimental results with calculated values .Chemical Reactions Analysis
Pyrazoles, including 5-amino-pyrazoles, have been used as reagents in various chemical reactions. For example, the condensation of 5-amino-pyrazoles with α, β-unsaturated compounds can yield pyrazolo[1,5-a]pyrimidines .Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations
Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate is a compound that has been studied for its potential in various chemical synthesis and transformations. For example, in one study, a related compound, Methyl 3-(4-methylfurazan-3-yl)-1Н-pyrazole-5-carboxylate, was obtained through a series of chemical reactions involving condensation and nitration, showcasing its utility in the synthesis of nitro derivatives and its potential for further chemical modifications (Kormanov et al., 2017).
Spectral and Theoretical Investigations
Research has also delved into the spectral and theoretical aspects of pyrazole carboxylates. A study focused on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a compound with a similar structure, combined experimental and theoretical approaches to understand its properties. This work highlighted the significance of density functional theory (DFT) in predicting and correlating experimental findings with theoretical models, thus contributing to a deeper understanding of its chemical behavior (Viveka et al., 2016).
Application in Material Sciences
Compounds based on the pyrazole core, like this compound, have found applications in material sciences. For instance, derivatives of pyrazole compounds have been synthesized and explored as insensitive energetic materials, showcasing their potential in developing safer and more stable energetic materials for various applications (Yu et al., 2017).
Corrosion Inhibition
The chemical structure of this compound suggests potential utility in corrosion inhibition. Pyranpyrazole derivatives, for example, have been investigated for their corrosion inhibition properties on mild steel, indicating the broader applicability of pyrazole derivatives in protecting metals against corrosion (Dohare et al., 2017).
Antioxidant and Anticancer Activities
Research into pyrazole derivatives extends into biomedical applications, including antioxidant and anticancer activities. Novel chalcone derivatives, synthesized from reactions involving pyrazole carboxylates, have shown promising results as potent antioxidant agents. This indicates the potential of this compound derivatives in contributing to the development of new therapeutic agents (Prabakaran et al., 2021).
Zukünftige Richtungen
Pyrazole derivatives, including 5-amino-pyrazoles, have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry . They are considered promising functional reagents and have been used to construct diverse heterocyclic or fused heterocyclic scaffolds . Therefore, future research may focus on exploring the potential applications of “Methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate” in these areas.
Eigenschaften
IUPAC Name |
methyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)11-7(9)6(4-10-11)8(12)13-3/h4-5H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUKPKIQSQJTMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1864856-02-9 |
Source


|
| Record name | methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B2668852.png)

![N-[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2668857.png)
![2-[6-Oxo-3-(p-tolyl)pyridazin-1-yl]acetamide](/img/structure/B2668859.png)






![2-Chloro-N-[(3,3-dimethyl-2-oxo-1H-indol-5-yl)methyl]propanamide](/img/structure/B2668868.png)